LXH254 -

LXH254

Catalog Number: EVT-1533847
CAS Number:
Molecular Formula: C22H20ClN3O
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
LXH254 is a potent and selective pan-RAF inhibitor.
Source and Classification

LXH254 is classified under the category of type II RAF inhibitors. It has been identified as a potent inhibitor of BRAF mutations, particularly the V600E mutation, which is commonly implicated in cancer progression. The chemical formula for LXH254 is C25H25F3N4O4C_{25}H_{25}F_{3}N_{4}O_{4}, with a molecular weight of approximately 502.49 g/mol .

Synthesis Analysis

Methods and Technical Details

The synthesis of LXH254 involves several key steps that typically include:

  1. Formation of the Core Structure: The initial step often involves the construction of a pyrimidine scaffold, which serves as the core structure for subsequent modifications.
  2. Substituent Addition: Various functional groups are introduced to enhance selectivity and potency against specific kinase targets.
  3. Purification: The final product is purified using chromatographic techniques to ensure high purity suitable for biological testing.
Molecular Structure Analysis

Structure and Data

The molecular structure of LXH254 features a complex arrangement that allows for effective binding to the ATP-binding site of BRAF kinases. Key structural components include:

  • Pyrimidine Ring: Central to its activity, facilitating interactions with the kinase domain.
  • Trifluoromethyl Group: Enhances hydrophobic interactions within the binding pocket.
  • Amide and Carbonyl Functionalities: These groups participate in hydrogen bonding with critical residues within the kinase.

Crystallographic studies have revealed that LXH254 adopts a binding mode consistent with type II inhibitors, where it stabilizes the DFG-out conformation of BRAF .

Chemical Reactions Analysis

Reactions and Technical Details

LXH254 primarily functions through competitive inhibition at the ATP-binding site of BRAF and CRAF kinases. Key reactions include:

  • Inhibition of Kinase Activity: By binding to the active site, LXH254 prevents ATP from engaging with the kinase, thereby halting downstream signaling pathways associated with tumor growth.
  • Cooperative Binding Dynamics: Studies indicate that LXH254 can influence dimerization dynamics among RAF family members, potentially enhancing its inhibitory effects .
Mechanism of Action

Process and Data

The mechanism by which LXH254 exerts its effects involves several steps:

  1. Binding to Kinase Domain: LXH254 binds preferentially to the inactive DFG-out conformation of BRAF.
  2. Disruption of Phosphorylation Cascade: Inhibition leads to decreased phosphorylation of downstream effectors in the MAPK pathway.
  3. Induction of Apoptosis: In tumor cells harboring BRAF mutations, LXH254 treatment results in increased apoptosis due to disrupted survival signaling .

Data from clinical trials suggest that LXH254 effectively reduces tumor size in patients with BRAF-mutated cancers.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Key physical and chemical properties of LXH254 include:

  • Molecular Weight: Approximately 502.49 g/mol
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but exhibits limited solubility in water.
  • Stability: Stable under standard laboratory conditions but requires protection from light and moisture during storage.
Applications

Scientific Uses

LXH254 has shown promise in several scientific applications:

  • Cancer Therapy: Primarily investigated for treating melanoma, colorectal cancer, and other malignancies associated with BRAF mutations.
  • Drug Development Research: Used as a model compound for developing next-generation RAF inhibitors with improved selectivity profiles.
  • Biochemical Studies: Serves as a tool compound for studying RAF signaling pathways in cellular models .
Introduction to the MAPK Pathway and RAF Kinases in Oncogenesis

Molecular Architecture of the MAPK Signaling Cascade

The mitogen-activated protein kinase (MAPK) pathway—specifically the RAS-RAF-MEK-ERK cascade—is a conserved signaling network that transduces extracellular signals into intracellular responses governing cell proliferation, differentiation, and survival. The cascade initiates with RAS GTPases (KRAS, NRAS, HRAS) that activate upon GTP binding. GTP-bound RAS recruits RAF kinases to the plasma membrane, triggering a phosphorylation cascade: RAF phosphorylates MEK, which subsequently phosphorylates ERK. Activated ERK translocates to the nucleus, modulating transcription factors like c-Myc and CREB [2] [6].

This pathway exhibits intricate regulation through protein-protein interactions, dimerization, and feedback loops. For example, RAF activation requires dimerization and involves conformational changes facilitated by the cysteine-rich domain (CRD) and Ras-binding domain (RBD). Native mass spectrometry studies confirm that KRAS-CRAF binding affinity increases 1.5-fold when the CRD is included compared to RBD alone [5]. Dysregulation occurs via gain-of-function mutations in RAS (G12, G13, Q61) or BRAF (V600E), leading to constitutive signaling. Such mutations occur in 30% of all human cancers, with KRAS mutations dominating pancreatic (70–90%), colorectal (30–50%), and lung cancers (20–30%) [5] [6].

Role of RAF Kinases (ARAF, BRAF, CRAF) in Tumorigenesis

The RAF kinase family comprises three paralogs—ARAF, BRAF, and CRAF (RAF1)—that share conserved regions but exhibit distinct functionalities:

  • BRAF: The most potent MEK activator, frequently mutated in melanomas (50–60%), colorectal (5–20%), and thyroid cancers. Common mutations (e.g., V600E) enhance kinase activity 500-fold.
  • CRAF: Critical for RAS-driven tumors, especially when BRAF is inhibited. It supports tumor survival via kinase-independent scaffolding functions and is frequently amplified in KRAS-mutant lung cancers [3] [7].
  • ARAF: The weakest MEK activator but contributes to resistance mechanisms in BRAF- or RAS-mutant cancers by forming heterodimers with CRAF [1] [3].

Table 1: Functional Differences Among RAF Isoforms

IsoformMEK Activation EfficiencyKey Oncogenic AlterationsTumor Associations
BRAFHighV600E mutations, fusions (KIAA1549::BRAF)Melanoma, NSCLC, colorectal cancer
CRAFModerateAmplifications, fusions (e.g., GOLGA4::RAF1)Lung cancer, pancreatic cancer
ARAFLowOverexpression, kinase mutationsMelanoma, leukemia

RAF isoforms form homo- or heterodimers to propagate signals. For instance, BRAF-CRAF dimers drive resistance to first-generation inhibitors, while ARAF-CRAF dimers sustain MAPK signaling in KRAS-mutant tumors [1] [3].

Limitations of First-Generation RAF Inhibitors in Targeting RAS-Mutant Cancers

First-generation RAF inhibitors (e.g., vemurafenib, dabrafenib) effectively inhibit monomeric BRAFV600E but exhibit three key limitations:

  • Paradoxical Activation: Drug-bound BRAF monomers hyperactivate wild-type CRAF in RAS-mutant cells, stimulating ERK signaling and promoting secondary tumors [1] [2].
  • Dimer Insufficiency: These inhibitors fail to block RAF dimers, the primary signaling form in RAS-mutant tumors. For example, dabrafenib stabilizes BRAF-CRAF dimers in KRAS-mutant lung cancer [2] [6].
  • ARAF-Mediated Resistance: In RAS-mutant models, ARAF compensates for inhibited BRAF/CRAF by dimerizing with other RAF isoforms. Kinase-impaired ARAF mutants still drive resistance via dimerization [1].

Table 2: Oncogenic Mutations Driving RAF Inhibitor Resistance

Mutation TypeExample AlterationsImpact on Therapy
RAF fusionsGOLGA4::RAF1Constitutive dimerization, pan-RAF inhibitor resistance
Kinase domain mutationsBRAFG361AEnhanced dimer stability, type I RAF inhibitor resistance
RAS mutationsKRASG12CSustained RAF dimer activation

These limitations underscore the need for dimer-competent inhibitors like LXH254 (naporafenib), which targets both monomeric and dimeric BRAF/CRAF while sparing ARAF [1] [4].

Properties

Product Name

LXH254

Molecular Formula

C22H20ClN3O

SMILES

Unknown

Synonyms

LXH254; LXH-254; LXH 254.;Unknown

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.